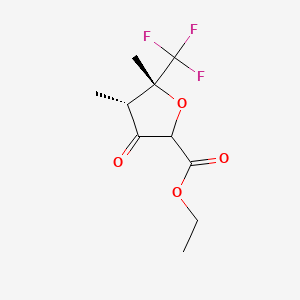
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C10H13O4F3 and a molecular weight of 254.2 g/mol It is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrofuran ring
Vorbereitungsmethoden
The synthesis of ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield . Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound, potentially forming new functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms, altering the compound’s structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and tetrahydrofuran ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate can be compared with similar compounds such as:
- Ethyl (4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate
- Ethyl rac-(4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate
These compounds share similar structural features but may differ in stereochemistry or specific functional groups, leading to variations in their chemical properties and applications .
Biologische Aktivität
Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate, with the molecular formula C10H13O4F3 and a molecular weight of 254.2 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring with a trifluoromethyl group, which is known for enhancing biological activity through various mechanisms. The presence of the trifluoromethyl group can influence the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.
2. Enzyme Inhibition
The trifluoromethyl group enhances interactions with various enzymes, potentially increasing the inhibitory effects on targets such as kinases and proteases. For example, compounds with similar functionalities have been shown to inhibit key enzymes involved in cancer progression and inflammation.
3. Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties. The trifluoromethyl moiety could enhance binding affinities to neurotransmitter receptors or modulate ion channels, leading to potential therapeutic effects in neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the antiproliferative effects of tetrahydrofuran derivatives.
- Method : Various derivatives were tested against multiple cancer cell lines.
- Results : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy.
-
Neuropharmacological Evaluation
- Objective : To assess the neuroprotective effects of similar compounds.
- Method : In vitro assays were conducted on neuronal cell lines exposed to oxidative stress.
- Results : Compounds demonstrated reduced cell death and improved cell viability compared to controls.
The synthesis of this compound typically involves multi-step organic reactions that introduce the trifluoromethyl group effectively. The mechanism by which this compound exerts its biological activity is likely related to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
Eigenschaften
Molekularformel |
C10H13F3O4 |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
ethyl (4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C10H13F3O4/c1-4-16-8(15)7-6(14)5(2)9(3,17-7)10(11,12)13/h5,7H,4H2,1-3H3/t5-,7?,9+/m0/s1 |
InChI-Schlüssel |
GACDUFZOCQHIME-SAMCEJJXSA-N |
Isomerische SMILES |
CCOC(=O)C1C(=O)[C@@H]([C@](O1)(C)C(F)(F)F)C |
Kanonische SMILES |
CCOC(=O)C1C(=O)C(C(O1)(C)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















